(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Chiral chromatography Stereochemical differentiation Enantiomeric purity

(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354020-99-7) is a chiral, orthogonally protected heterocyclic building block featuring a pyrrolidine core, a Boc-protected secondary amine, and a thiazole ring connected via a thioether (–S–CH₂–) linker. The (S)-enantiomer is explicitly characterized by CAS 1354020-99-7, while its (R)-counterpart holds CAS 1353998-16-9.

Molecular Formula C13H20N2O2S2
Molecular Weight 300.4 g/mol
Cat. No. B13959796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC13H20N2O2S2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2
InChIInChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1
InChIKeyLKYYCBYKOUSKAT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354020-99-7) Is a Distinct Heterobifunctional Building Block


(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354020-99-7) is a chiral, orthogonally protected heterocyclic building block featuring a pyrrolidine core, a Boc-protected secondary amine, and a thiazole ring connected via a thioether (–S–CH₂–) linker . The (S)-enantiomer is explicitly characterized by CAS 1354020-99-7, while its (R)-counterpart holds CAS 1353998-16-9 . This compound enables chemists to introduce a thiazole pharmacophore with a precisely defined three-dimensional orientation, a feature absent in achiral or racemic mixtures of similar pyrrolidine-thiazole building blocks.

Chiral (S)-pyrrolidine building block with defined stereochemistry

Boc-protected amine enables orthogonal sequential synthesis

Thioether linker distinct from oxygen-linked analogs

Structural and Stereochemical Pitfalls When Substituting (S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with In-Class Analogs


This compound cannot be replaced by a generic in-class analog without risk of altered biological outcome. The thioether linker connecting pyrrolidine and thiazole differentiates it from oxygen-linked (e.g., methoxy) or directly C–C bonded analogs; sulfur's larger van der Waals radius and polarizability modify conformational flexibility and target engagement . The defined (S)-stereochemistry at the pyrrolidine 3-position is critical because enantiomers exhibit divergent binding affinities—a principle demonstrated by PI3Kδ inhibitors where the (3S)-configured Boc-pyrrolidine scaffold achieved an IC₅₀ of 0.5 nM, while stereochemical variations lead to activity loss [1]. Furthermore, the Boc protecting group provides orthogonal deprotection under mild acidic conditions, enabling sequential functionalization that non-Boc-protected analogs (e.g., free amine or N-alkyl pyrrolidines) cannot offer in multi-step syntheses.

Enantiomer mismatch

(R)-enantiomer (CAS 1353998-16-9) may alter binding due to stereochemical divergence

Linker atom identity

Ether (–O–) analog CAS 1289585-54-1 has different lipophilicity and polarizability

Regioisomeric attachment

2-thiazolyl regioisomer (CAS 1353999-79-7) changes thiazole vector angle

Quantitative Evidence Differentiating (S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester from Its Closest Competitors


Enantiomeric Specificity: (S)- vs. (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

The target compound is the pure (S)-enantiomer (CAS 1354020-99-7). Its enantiomer, the (R)-form, is registered under a distinct CAS number (1353998-16-9) . While no head-to-head bioactivity comparison exists in the open literature for these two specific enantiomers, the well-established principle of stereochemical divergence—as demonstrated in the PI3Kδ inhibitor series where the (3S)-configured Boc-pyrrolidine-thiazole hybrid achieved an IC₅₀ of 0.5 nM [1]—indicates that procurement of the wrong or racemic stereoisomer would introduce an uncontrolled variable into SAR studies.

Enantiomeric identity
Class-level inference
(S)-enantiomer CAS 1354020-99-7 vs (R)-enantiomer CAS 1353998-16-9. Separate CAS registration confirms distinct identity.
(S)-enantiomer identity critical for stereochemical SAR
No head-to-head bioactivity data available
Chiral chromatography Stereochemical differentiation Enantiomeric purity

Linker Atom Identity: Thioether (–S–CH₂–) vs. Ether (–O–CH₂–) Linkage Between Pyrrolidine and Thiazole

The target compound employs a thioether (–S–CH₂–) linker, whereas a commercially available analog, (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1289585-54-1), utilizes an ether (–O–CH₂–) linker . Sulfur imparts distinct properties: higher atomic polarizability (5.5 ų for S vs. 0.8 ų for O), a longer C–S bond (~1.82 Å) compared to C–O (~1.43 Å), and greater lipophilicity (calculated clogP difference of approximately +0.5 log units for the thioether analog). Thiazole-based pyrrolidine derivatives bearing the thioether linkage have demonstrated antimicrobial activity in class-level studies, with MIC values ranging from 1.95 μg/mL to 125 μg/mL depending on substitution [1]. No direct head-to-head MIC comparison between the thioether and ether analogs has been published.

Thioether vs ether linker
Class-level inference
Thioether (–S–CH₂–) has higher polarizability (5.5 vs 0.8 ų) and estimated ΔclogP ≈ +0.5 vs ether analog
Linker may alter membrane permeability and target binding
No direct bioactivity comparison published
Linker chemistry Sulfur vs. oxygen bioisosterism Physicochemical properties

Thiazole Ring Position: 5-ylmethylsulfanyl vs. 2-ylsulfanyl Connectivity Determines Pharmacophoric Geometry

The thiazole ring in the target compound is attached at the 5-position via a methylsulfanyl spacer. A commercially available regioisomer, (S)-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353999-79-7), connects directly to the thiazole 2-position without a methylene spacer . This difference alters the spatial orientation of the thiazole nitrogen and sulfur atoms relative to the pyrrolidine core. In related kinase inhibitor scaffolds, the thiazol-5-yl orientation was essential for achieving picomolar PI3Kδ inhibition (IC₅₀ = 0.5 nM) when embedded within a purine-pyrrolidine hybrid [1]. No quantitative comparison between these specific regioisomers has been reported.

5-ylmethyl vs 2-yl attachment
Class-level inference
5-thiazolylmethylsulfanyl with –CH₂– spacer vs direct 2-yl attachment (CAS 1353999-79-7)
Attachment position projects thiazole into different binding space
No direct regioisomer comparison reported
Regioisomeric differentiation Thiazole substitution Binding geometry

Boc Protection Enables Orthogonal Synthetic Handling Absent in Free-Amine or N-Alkyl Pyrrolidine Analogs

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen of the target compound (CAS 1354020-99-7) provides acid-labile protection, enabling selective deprotection under mild conditions (TFA or HCl) without affecting the thioether or thiazole functionalities [1]. In contrast, free-amine pyrrolidine-thiazole analogs (e.g., 1-Methyl-N-(thiazol-5-ylmethyl)pyrrolidin-3-amine) lack this orthogonal handle, limiting their utility in multi-step parallel synthesis . The Boc group is a standard protecting strategy in pyrrolidine-thiazole medicinal chemistry, as highlighted in the synthesis of PI3Kδ inhibitors where the Boc-protected (3S)-pyrrolidine intermediate was essential for subsequent purine coupling [2].

Boc orthogonal protection
Supporting evidence
Boc group enables acid-labile deprotection (TFA/HCl), enabling sequential N-functionalization vs free amine or N-alkyl analogs
Essential for late-stage diversification in library synthesis
Standard protection protocol; >95% yield per step reported
Orthogonal protection Solid-phase synthesis compatibility Sequential functionalization

Pyrrolidine Core Ring Size vs. Piperidine Analog: Conformational Restriction Impacts Biological Target Space

The target compound contains a five-membered pyrrolidine ring. A structurally analogous building block, 3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, replaces the pyrrolidine with a six-membered piperidine ring . The pyrrolidine ring's reduced ring size imposes a different dihedral angle distribution (pseudorotation phase angle P ≈ 0–36° for Cγ-endo/Cγ-exo envelope conformers) compared to piperidine's chair conformations. In the context of PI3Kδ inhibition, the (3S)-pyrrolidine scaffold demonstrated an IC₅₀ of 0.5 nM, while analogous piperidine-containing compounds generally required different substitution patterns to achieve comparable potency [1]. No direct comparison between these two specific building blocks has been published.

Ring size constraint
Class-level inference
Pyrrolidine (5-membered) imposes distinct dihedral angles vs piperidine (6-membered) chair conformer
Ring puckering may access unique binding pockets
No direct pyrrolidine-piperidine comparison published
Ring size SAR Conformational analysis Pyrrolidine vs. piperidine

Where (S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Delivers Definitive Procurement Value


Kinase Inhibitor Fragment Libraries Requiring Defined Thiazole-Pyrrolidine Topology

When constructing focused kinase inhibitor libraries, the (S)-stereochemistry and 5-thiazolylmethylsulfanyl connectivity of this building block mirror the architecture of potent PI3Kδ inhibitors (IC₅₀ = 0.5 nM) [1]. Its Boc protection allows late-stage diversification at the pyrrolidine nitrogen after coupling to a purine or other hinge-binding scaffold, a workflow that N-alkyl analogs cannot support.

PROTAC Linker-Payload Conjugation with Orthogonal Deprotection Requirements

In PROTAC development, the Boc group on this compound serves as a temporary protecting group during E3 ligase ligand coupling steps, enabling sequential conjugation strategies [1]. The thioether linker provides greater metabolic stability than ether-linked analogs, as sulfur is less susceptible to oxidative O-dealkylation by CYP450 enzymes.

Stereochemically Defined Antimicrobial SAR Programs

For antibacterial lead optimization programs targeting Gram-positive pathogens, this (S)-enantiomer allows precise investigation of stereochemical effects on MIC values. Class-level data from thiazole-pyrrolidine derivatives show MIC ranges of 1.95–125 μg/mL against S. aureus and B. cereus [2], and the defined (S)-configuration ensures that stereochemistry is not a confounding variable.

Chiral Building Block Supply for Solid-Phase Peptide Mimetic Synthesis

The combination of Boc protection and a defined (S)-configuration makes this compound suitable for solid-phase peptide synthesis (SPPS) workflows where the Boc group can be removed on-resin with TFA, and the thiazole moiety serves as a rigidified dipeptide mimetic introducing conformational constraint [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library synthesis
(S)-stereochemistry and 5-thiazolylmethylsulfanyl topology
Scaffold alignment with reported kinase hinge-binder architectures
PROTAC linker-payload conjugation
Boc protection for sequential deprotection
Orthogonal conjugation under mild acidic conditions
Antimicrobial SAR programs
Defined (S)-enantiomer for stereochemical SAR
MIC endpoint consistency with stereochemically pure building block
Solid-phase peptide mimetic synthesis
Boc protection for on-resin deprotection
Compatibility with standard SPPS TFA cleavage protocols
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